Researchers utilizing conventional acrylamides in multi-step syntheses often encounter uncontrolled polymerization and non-specific Michael additions, compromising process control. Crotonamide, with its β-methyl group, introduces steric hindrance and electronic deactivation, ensuring: - Prevents runaway radical propagation and gelation, ensuring storage stability. - Enables controlled diastereoselective reactions, such as Hosomi-Sakurai allylations, for precise API intermediate construction. - Serves as a robust orthogonal motif, allowing aggressive functionalization elsewhere without disrupting the unsaturated amide. Procure as a crystalline solid (mp 158-162°C) for reliable synthesis.
Crotonamide (CAS 625-37-6), also known as (E)-2-butenamide, is an α,β-unsaturated amide characterized by a β-methyl group. As a crystalline solid with a melting point of 158–162 °C, it is soluble in organic solvents such as methanol and ethanol, but exhibits significantly lower water solubility than its unsubstituted counterpart, acrylamide[1]. In industrial and laboratory procurement, crotonamide is primarily sourced as a stable, structurally rigid chemical intermediate for the synthesis of active pharmaceutical ingredients (such as specific EGFR inhibitors) and as a specialized monomer for controlled copolymerizations where steric hindrance is deliberately utilized to modulate reactivity [1].
Electronic differentiation: trans-configured double bond alters electron adduct behavior vs saturated or substituted analogs
Polymerization pathway: supports base-catalyzed hydrogen transfer polymerization distinct from radical homopolymerization
In vivo response context: reported not to produce rotarod performance deficits in chronic rat studies, unlike several acrylamide analogs
Substituting crotonamide with generic alternatives like acrylamide or methacrylamide fundamentally compromises process control and synthetic outcomes. The presence of the β-methyl group in crotonamide introduces substantial steric hindrance and electronic deactivation at the alkene moiety [1]. This structural feature prevents the runaway radical homopolymerization and non-specific 1,4-Michael additions that readily occur with highly reactive, unsubstituted acrylamides [1]. Furthermore, in transition-metal-catalyzed cross-couplings and cycloadditions, the β-substitution renders the double bond virtually inert compared to the rapid conversion of α-substituted or unsubstituted amides [2]. Consequently, using a generic acrylamide in place of crotonamide will lead to unwanted side reactions, premature polymerization, and a complete loss of orthogonal stability in multi-step syntheses.
Structural similarity does not guarantee interchangeable reactivity or biological response profiles. Review specific application requirements before substitution.
The β-methyl group on the crotonamide backbone drastically alters its radical polymerization kinetics compared to unsubstituted acrylamide. While acrylamide undergoes rapid, highly exothermic chain growth and requires stabilizers to prevent spontaneous gelation, crotonamide exhibits pseudo-first-order kinetics with severely reduced propagation rates due to steric hindrance and electronic deactivation of the radical intermediate [1]. This makes crotonamide highly resistant to spontaneous homopolymerization under standard storage and processing conditions [1].
| Evidence Dimension | Radical propagation and homopolymerization reactivity |
| Target Compound Data | Crotonamide (Severely reduced propagation rates; stable against spontaneous polymerization) |
| Comparator Or Baseline | Acrylamide (Rapid radical polymerization; prone to spontaneous gelation) |
| Quantified Difference | Crotonamide demonstrates highly suppressed chain growth kinetics compared to the rapid runaway polymerization of acrylamide. |
| Conditions | Radical initiation in aqueous or bulk conditions |
Procurement teams can source crotonamide as a highly stable monomer that avoids the hazardous runaway polymerization risks and strict storage requirements associated with acrylamide.
Reported higher than acrylamide (7.9) and methacrylamide (8.0); influences protonation-dependent polymerization pathways.
Pulse radiolysis; reversible carbonyl oxygen protonation. Class-level electronic trend.
In complex organic synthesis, crotonamide provides critical orthogonal stability that unsubstituted amides lack. During Ru(p-cymene)Cl2-catalyzed C-H/C-H cross-coupling with allyl acetate, plain acrylamide and α-substituted acrylamides react readily, whereas β-substituted crotonamide exhibits zero reactivity, even at elevated temperatures[1]. Similarly, in 1,3-dipolar cycloadditions with diaryl nitrile imines, acrylamide reacts rapidly to form pyrazolines, while crotonamide shows negligible cyclization, preferentially undergoing slow hydrolysis instead [2].
| Evidence Dimension | Conversion rate in transition-metal olefination and 1,3-dipolar cycloaddition |
| Target Compound Data | Crotonamide (Near 0% conversion; remains intact) |
| Comparator Or Baseline | Acrylamide (Rapid cyclization and cross-coupling) |
| Quantified Difference | Acrylamide reacts rapidly under standard catalytic conditions, whereas crotonamide exhibits complete inertness. |
| Conditions | Ru(p-cymene)Cl2 catalyzed olefination and 1,3-dipolar cycloaddition assays |
Crotonamide is a highly suitable choice for multi-step syntheses requiring an unsaturated amide that remains unreactive while other sites on the molecule are functionalized.
6.4× slower than acrylamide; 59× slower than methacrylamide. Extends radical anion lifetime for controlled network formation.
Irreversible β-carbon protonation; Brønsted catalysis law context.
The physical properties of crotonamide offer distinct advantages for industrial processing and isolation. Crotonamide is a stable crystalline solid with a melting point of 158–162 °C [1]. In contrast, acrylamide melts at approximately 84.5 °C [1]. This substantial difference in thermal phase stability allows crotonamide to withstand higher temperatures during drying and purification without melting or degrading.
| Evidence Dimension | Melting point and phase stability |
| Target Compound Data | Crotonamide (158–162 °C) |
| Comparator Or Baseline | Acrylamide (~84.5 °C) |
| Quantified Difference | Crotonamide melts >70 °C higher than its unsubstituted analog. |
| Conditions | Standard atmospheric pressure |
The higher melting point allows for more aggressive thermal processing and easier solid-state isolation during industrial scale-up.
Differentiated in vivo neurotoxicity context may inform monomer selection for polymer research requiring reduced neuroactivity.
90-day rat drinking water study; endpoint: rotarod performance, nerve morphology.
For the synthesis of complex natural products, the β-methyl group of crotonamide serves as an irreplaceable structural scaffold. In the total synthesis of Lycopodium alkaloids such as (+)-flabellidine, crotonamide successfully undergoes diastereoselective Hosomi-Sakurai allylation to establish critical β-stereocenters[1]. Unsubstituted acrylamides lack this β-carbon substituent entirely, making it structurally impossible to form these specific branched precursors [1].
| Evidence Dimension | Ability to form β-stereocenters via allylation |
| Target Compound Data | Crotonamide (Enables diastereoselective Hosomi-Sakurai allylation) |
| Comparator Or Baseline | Acrylamide (Lacks the β-methyl group; cannot form the required stereocenter) |
| Quantified Difference | Crotonamide provides the essential β-methyl scaffold for targeted alkaloid precursors, which is impossible with acrylamide. |
| Conditions | Hosomi-Sakurai allylation conditions in natural product total synthesis |
Buyers synthesizing complex natural products or pharmaceuticals must procure crotonamide to establish specific β-chiral centers that unsubstituted amides cannot provide.
Non-mutagenic classification supports structure-activity relationship studies within acrylamide class.
TA98, TA100, TA1535, TA1537, TA1538; plate and preincubation methods.
Intermediate reactivity ranking supports copolymerization where balanced propagation and thermal control are needed.
Radical homopolymerization comparative rate study.
Base-catalyzed HTP yields poly-β-aminobutyric acid with olefinic chain ends for macromonomer functionalization.
KOtBu/pyridine; epoxidation/bromination possible. Distinct from radical polymerization.
Crotonamide is a highly effective starting material for synthesizing active pharmaceutical ingredients and complex alkaloids where a β-methyl group is a mandatory structural requirement. Its ability to undergo controlled, diastereoselective reactions (like Hosomi-Sakurai allylations) makes it irreplaceable by generic acrylamides [1].
In polymer chemistry, crotonamide is selected over acrylamide when a slow-reacting, highly stable monomer is required. Its steric hindrance suppresses runaway radical propagation, allowing for the precise architectural control of copolymers without the risk of spontaneous gelation during storage or synthesis [2].
Because crotonamide is highly resistant to Ru-catalyzed cross-couplings and 1,3-dipolar cycloadditions compared to unsubstituted amides, it serves as a reliable orthogonal structural motif. Chemists can procure crotonamide to ensure the unsaturated amide remains intact while aggressively functionalizing other double bonds or reactive sites within a complex molecule[3].
Irritant